(R)-BoroAla-(+)-Pinanediol

Description

Significance of Boronic Acids and Esters in Bioorganic Chemistry

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂), and their corresponding esters, have become indispensable tools in bioorganic chemistry. molecularcloud.org Their significance stems from their unique ability to act as Lewis acids and form reversible covalent complexes with molecules containing diol functionalities, such as sugars, amino acids, and glycoproteins. labinsights.nlnih.gov This reversible covalent bonding is a key feature that distinguishes them from many traditional inhibitors and probes. nih.gov

The versatility of boronic acids is further highlighted by their extensive use in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of complex organic molecules. labinsights.nlnih.gov In a biological context, the boronic acid moiety has relatively low inherent toxicity, and upon degradation, it can be converted to boric acid, a naturally occurring compound that can be eliminated by the body. nih.gov This favorable characteristic has spurred the development of boronic acid-containing pharmaceuticals. nih.govrsc.org Furthermore, these compounds are utilized in the design of sensors for the detection of carbohydrates and amino acids, and in chemical biology for recognizing specific protein motifs and peroxides. labinsights.nlborates.today

Overview of Boronic Ester Derivatives as Enzyme Inhibitor Warheads

Boronic ester derivatives are frequently employed as "warheads" in the design of enzyme inhibitors. The boron atom's empty p-orbital makes it highly susceptible to nucleophilic attack, particularly by the active site serine residues found in many proteases. researchgate.netingentaconnect.com This interaction leads to the formation of a stable, tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis. researchgate.netingentaconnect.com By mimicking this transient state, boronic acid-based inhibitors can potently and often reversibly block the catalytic activity of the target enzyme. researchgate.netingentaconnect.com

The approval of Bortezomib, a dipeptidyl boronic acid, by the U.S. FDA for the treatment of multiple myeloma, marked a significant milestone, validating the therapeutic potential of this class of compounds and stimulating further research into boronic acid-based inhibitors for a range of enzymes, including serine proteases, proteasomes, and histone deacetylases (HDACs). ingentaconnect.combenthamdirect.comnih.gov The design of these inhibitors often involves attaching the boronic acid warhead to a peptide or small molecule scaffold that directs it to the active site of the target enzyme, thereby enhancing specificity and potency. rsc.org

Introduction to Chiral Pinanediol Derivatives as Stereochemical Modulators in Organic Synthesis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Pinanediol, a bicyclic diol derived from α-pinene, is a widely used chiral auxiliary due to its rigid structure and well-defined stereochemistry. ontosight.aimendelchemicals.com It exists in different stereoisomeric forms, with (+)-pinanediol and (-)-pinanediol (B8470734) being commonly used to direct the stereochemical outcome of a reaction. ontosight.aimendelchemicals.com

In the context of boronic acid chemistry, pinanediol is used to form chiral boronic esters. These esters are crucial intermediates in reactions such as the Matteson homologation, where they allow for the stereocontrolled extension of a carbon chain, leading to the synthesis of complex molecules with multiple stereocenters. researchgate.net The pinanediol moiety effectively shields one face of the boron atom, directing the approach of incoming reagents and thereby controlling the stereochemistry of the newly formed chiral center. The stereochemistry of the pinanediol directly dictates the configuration of the product, making it a powerful tool for achieving high levels of enantiomeric purity. For instance, (R)-boroalanine-(+)-pinanediol ester has been identified as a key intermediate in the synthesis of peptidomimetic inhibitors targeting prostate-specific antigen, where the precise stereochemistry is critical for binding affinity.

(R)-BoroAla-(+)-Pinanediol: A Case Study

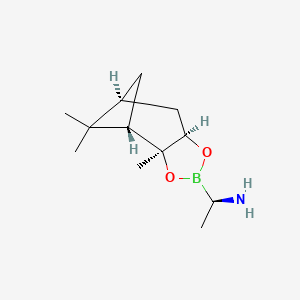

This compound is a specific chiral boronic ester that combines the features of a boronic acid warhead with the stereochemical control of a pinanediol auxiliary. The "(R)-BoroAla" portion refers to the (R)-enantiomer of alanine (B10760859) to which the boron atom is attached, and the "(+)-Pinanediol" indicates the use of the dextrorotatory enantiomer of pinanediol to form the ester.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂BNO₂ | alfa-chemistry.com |

| Molecular Weight | 223.12 g/mol | alfa-chemistry.com |

| IUPAC Name | (1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]ethanamine | alfa-chemistry.com |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.com |

| Topological Polar Surface Area | 44.5Ų | alfa-chemistry.com |

| Defined Atom Stereocenter Count | 5 | alfa-chemistry.com |

The hydrochloride salt form, this compound-HCl, is also commonly used in synthesis. cymitquimica.comcapotchem.cn

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃BClNO₂ | cymitquimica.com |

| Molecular Weight | 259.58 g/mol | cymitquimica.com |

Research Findings on this compound

Research has demonstrated the utility of this compound as a key building block in the synthesis of more complex bioactive molecules. For example, it has been used in the synthesis of oligopeptide boronic acids designed as inhibitors for bacterial type I signal peptidases, which are potential targets for new antibacterial agents. diva-portal.orgresearchgate.net In these syntheses, the this compound hydrochloride is coupled to a peptide chain, serving as the reactive "warhead" that targets the enzyme's active site. diva-portal.org The pinanediol group not only imparts chirality but also serves as a protecting group for the boronic acid, which can be removed in a later step if necessary. vt.edunih.gov

The stereochemistry of both the amino acid portion and the pinanediol is critical. Studies on boro-amino acid analogs have shown that the stereochemical configuration can significantly impact biological activity. For instance, different enantiomers of boro-amino acids exhibit varying levels of antibacterial activity by targeting specific enzymes in bacterial cell wall biosynthesis. nih.gov The use of (+)-pinanediol specifically directs the synthesis to yield the desired stereoisomer of the final product. nih.gov

Properties

IUPAC Name |

(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7-,8-,9-,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMVYVLKQCECJH-GBVMLCMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719325 | |

| Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497165-15-8 | |

| Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations Involving R Boroala + Pinanediol

Stereoselective Synthesis of the (R)-BoroAla-(+)-Pinanediol Building Block

The creation of the this compound moiety with high stereochemical purity is fundamental to its utility. The (+)-pinanediol group acts as a chiral auxiliary, directing the stereochemistry at the α-carbon and protecting the boronic acid functionality.

The synthesis of α-aminoboronic acids has evolved significantly, moving from classical organometallic additions to more refined, stereoselective methods. A cornerstone in this area is the Matteson homologation, a powerful technique for the asymmetric synthesis of boronic esters. nih.gov This reaction involves the insertion of a dichloromethyl group from (dichloromethyl)lithium into a C-B bond, followed by nucleophilic displacement and subsequent reactions to install the desired side chains and amino group. nih.govcapes.gov.br

The general approach often begins with a simpler pinanediol boronic ester, which is converted to an α-chloroboronic ester via Matteson homologation. nih.gov This α-chloro intermediate is a key precursor for introducing the amino functionality. The reaction sequence typically proceeds as follows:

Homologation: A starting pinanediol boronic ester is reacted with (dichloromethyl)lithium, followed by rearrangement induced by a Lewis acid (e.g., zinc chloride).

Nucleophilic Substitution: The resulting α-chloroboronic ester undergoes an SN2-type nucleophilic substitution. To introduce the nitrogen atom, reagents like lithium hexamethyldisilazide (LiHMDS) are commonly used. nih.gov

Deprotection: The silyl-protected amine is then deprotected to yield the free α-aminoboronic ester. nih.gov

More recent advancements include copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron, providing an alternative route to valuable α-amino boronic acid derivatives. semanticscholar.org These modern methods offer advantages such as the use of readily available reagents and milder reaction conditions.

Diastereoselective control is paramount in the synthesis of this compound. The use of (+)-pinanediol as a chiral auxiliary is the primary strategy for achieving high stereochemical purity. During the Matteson homologation, the bulky and stereochemically defined pinanediol group effectively shields one face of the boron atom, directing the incoming nucleophile to the opposite face. This process results in the formation of the α-chloroboronic ester with very high diastereoselectivity. nih.gov The subsequent SN2 displacement of the chloride with an azide (B81097) or a protected amine source typically proceeds with inversion of configuration, locking in the final stereocenter. The high degree of stereocontrol afforded by this method is a key reason for its widespread use in the synthesis of bioactive peptidyl α-aminoboronic acids. nih.gov

| Step | Reagents | Key Transformation | Diastereomeric Excess (d.e.) |

| Homologation | 1. LiCHCl₂2. ZnCl₂ | Insertion of chloromethyl group | >99% |

| Substitution | LiN(SiMe₃)₂ (LiHMDS) | Displacement of chloride with protected amine | Configuration inversion |

| Deprotection | Trifluoroacetic Acid (TFA) or HCl | Removal of TMS protecting group | Not applicable |

This interactive table summarizes the key steps and high diastereoselectivity achieved during the synthesis of α-aminoboronic esters using the Matteson homologation, a foundational method for producing building blocks like this compound.

Integration of this compound into Oligopeptide and Peptidomimetic Scaffolds

Once synthesized, the this compound building block can be incorporated into peptide chains using established synthesis methodologies. The pinanediol group continues to serve as a protecting group for the boronic acid during these steps.

Standard peptide coupling techniques are employed to form the amide bond between the N-terminally protected this compound and the growing peptide chain. nih.gov The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, particularly racemization. bachem.com Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like HOBt to suppress racemization. bachem.com Phosphonium (B103445) and aminium/uronium salt-based reagents such as PyBOP, HBTU, and HATU are also highly effective and are frequently used in both solid-phase and solution-phase synthesis due to their high reactivity and lower risk of side reactions compared to carbodiimides. bachem.compeptide.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Often require additives (e.g., HOBt) to minimize racemization. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Highly reactive, effective for sterically hindered couplings. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast coupling rates, low racemization. Very common in automated SPPS. bachem.com |

This interactive table compares common classes of peptide coupling reagents suitable for incorporating this compound into peptide chains.

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides containing α-aminoboronic acids due to its efficiency and ease of purification. nih.govchempep.com In a typical Fmoc-based SPPS strategy, the peptide chain is assembled on a solid support (resin). nih.gov When incorporating this compound, it is usually added as the final N-terminal residue to a pre-constructed peptide on the resin. nih.gov

Alternatively, specialized resins have been developed to facilitate the synthesis of peptides with C-terminal boronic acids. For instance, a 1-glycerol polystyrene resin can be used to anchor the boronic acid moiety directly, allowing the peptide chain to be built from the boro-alanine residue. nih.govresearchgate.net This approach is compatible with standard Fmoc chemistry and simplifies the synthesis by eliminating the need for extensive purification of intermediates. researchgate.netsemanticscholar.org The use of a solid support allows for the rapid construction of α-aminoboronic acid peptides in high purity, as excess reagents and byproducts are simply washed away after each step. nih.gov

While SPPS is highly efficient for linear peptides, solution-phase peptide synthesis remains a valuable technique for the large-scale production of peptides and the synthesis of complex, non-linear architectures. chempep.comnih.gov In this approach, peptide fragments are synthesized and purified individually before being combined (fragment condensation) to form the final product. slideshare.net

The this compound building block can be incorporated into a peptide fragment using the coupling reagents mentioned previously. This fragment is then purified, typically via chromatography, before being coupled to another peptide segment in solution. slideshare.net A key advantage of solution-phase synthesis is that intermediates at each stage can be fully characterized, ensuring the purity of the final complex molecule. slideshare.net However, this method can be more time-consuming and technically demanding than SPPS due to the required purification after each coupling step. nih.gov

Challenges and Optimization Strategies for Maintaining Stereochemical Integrity During Coupling (e.g., Racemization Avoidance)

A significant challenge in the synthesis of peptides and related molecules involving chiral α-amino boronic acids, such as this compound, is the preservation of stereochemical integrity at the α-carbon. The α-proton of N-acylated amino acid derivatives is susceptible to abstraction under basic conditions, which can lead to racemization or epimerization and result in a loss of biological activity. nih.govbachem.com This issue is particularly relevant during coupling reactions where the carboxyl group (or its boronic acid isostere) is activated.

The primary mechanism for racemization in peptide synthesis involves the formation of a planar oxazol-5(4H)-one intermediate. nih.gov This occurs when the carboxyl group of an N-protected amino acid is activated. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-hydrogen, making it prone to abstraction by a base. The resulting planar oxazolone (B7731731) can be reprotonated from either face, leading to a mixture of stereoisomers. A second mechanism is the direct abstraction of the α-proton by a base to form an enolate, which can also lead to loss of stereochemical purity. nih.gov

For boron-containing amino acid analogs, maintaining this integrity is equally critical. The strategies to mitigate racemization largely focus on the careful selection of coupling reagents, additives, and reaction conditions.

Optimization Strategies:

Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common activators. nih.goviris-biotech.de However, their use without additives can lead to significant racemization. bachem.com More advanced phosphonium salts (e.g., PyBOP®) and aminium/uronium salts (e.g., HBTU, HATU) are often preferred as they can achieve high coupling rates, which may reduce the time the activated intermediate is susceptible to racemization. bachem.comiris-biotech.de

Additives: The addition of nucleophilic agents that can trap the activated intermediate to form a less reactive, yet still acylating, species is a cornerstone of racemization suppression. 1-Hydroxybenzotriazole (HOBt) and its analogs (e.g., 6-Cl-HOBt, HOAt) are widely used for this purpose. peptide.com These additives convert the highly reactive activated species into active esters, which are less prone to forming the problematic oxazolone intermediate. bachem.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) has emerged as a non-explosive and highly effective alternative to HOBt. bachem.com

Base Selection: The basicity of the tertiary amine used during coupling must be carefully controlled. Highly basic conditions increase the rate of α-proton abstraction. Weaker bases, such as N-methylmorpholine (NMM), are often favored over stronger bases like N,N-diisopropylethylamine (DIPEA) to minimize the risk of epimerization. bachem.com

Inorganic Salts: Some studies have shown that the addition of certain inorganic salts, particularly copper (II) salts like CuCl₂, can effectively suppress racemization during peptide coupling, even in challenging cases. nih.gov The mechanism is thought to involve chelation, which may rigidify the transition state and disfavor the formation of the planar intermediates required for epimerization.

By implementing these strategies, the stereochemical integrity of the alanine (B10760859) moiety in this compound can be effectively maintained during its incorporation into larger molecules.

Deprotection and Conversion of Pinanediol Boronate Esters to Free Boronic Acids

The (+)-pinanediol group serves as a crucial chiral auxiliary and a protecting group for the boronic acid moiety. Its removal to generate the free boronic acid is a critical final step in many synthetic sequences. Pinanediol esters are known for their relative stability, particularly towards hydrolysis, which is advantageous during synthesis but necessitates specific conditions for deprotection. orgsyn.org Several methods have been developed to cleave the pinanediol ester, each with its own set of advantages and limitations regarding functional group compatibility and reaction conditions.

Chemical Transformations for Boronic Acid Generation from Pinanediol Esters

The conversion of the pinanediol boronate ester of (R)-BoroAla to its free boronic acid can be accomplished through several distinct chemical transformations:

Transesterification: This method involves exchanging the pinanediol group with another diol or a related molecule. Treatment with an excess of a different boronic acid, such as phenylboronic acid, in a biphasic system can effectively displace the pinanediol. orgsyn.org A solid-phase approach using polystyrene-boronic acid has also been developed, which simplifies purification as the resin and the pinanediol-boronate complex can be removed by filtration. Another effective method is transesterification with diethanolamine (B148213), which forms a stable, tetracoordinate boronate species that can then be hydrolyzed under acidic conditions to yield the free boronic acid. nih.gov

Conversion to Trifluoroborate Salts: A mild and widely used two-step procedure involves the initial conversion of the boronate ester into a potassium trifluoroborate salt (R-BF₃K). This is typically achieved by treating the pinanediol ester with an aqueous solution of potassium hydrogen difluoride (KHF₂). ucl.ac.uk The resulting trifluoroborate salt is often a stable, crystalline solid that can be easily purified. Subsequent hydrolysis of the trifluoroborate salt, for instance with trimethylsilyl (B98337) chloride (TMSCl), liberates the free boronic acid. ucl.ac.uk

Acidic Hydrolysis: Direct hydrolysis of the pinanediol ester can be achieved under acidic conditions, for example, by treatment with aqueous HCl. nih.gov However, pinanediol esters are relatively resistant to hydrolysis, and this method can require harsh conditions (e.g., reflux) which may not be compatible with sensitive functional groups within the molecule. orgsyn.orgnih.gov

Oxidative Cleavage: The pinanediol auxiliary can be cleaved oxidatively. Reagents like sodium periodate (B1199274) (NaIO₄) in the presence of a buffer such as ammonium (B1175870) acetate (B1210297) have been used to break the C-C bond of the diol, thereby releasing the boronic acid. This method offers an alternative under non-acidic conditions.

Transborylation: A more forceful method involves the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃). While effective, this reagent is highly reactive and can lack selectivity, potentially affecting other functional groups in the molecule. orgsyn.org

Evaluation of Deprotection Reagents and Reaction Conditions

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Transesterification | Phenylboronic acid or Polystyrene-boronic acid | Biphasic solvent system (e.g., ether/water), room temperature | Mild conditions; simplified purification with solid-phase reagent | Requires excess reagent; phase separation can be difficult |

| Diethanolamine, then acid (e.g., HCl) | 1. Ether, room temp. 2. Aqueous acid | Mild initial step; forms stable intermediate | Two-step process; requires acidic hydrolysis | |

| Via Trifluoroborate Salt | KHF₂, then TMSCl or LiOH | 1. Methanol/water, room temp. 2. Acidic or basic hydrolysis | Mild conditions; intermediate is often a stable, purifiable solid | Two-step process; KHF₂ is corrosive |

| Acidic Hydrolysis | Aqueous HCl | Often requires heating/reflux | Direct, one-step process | Harsh conditions; potential for functional group incompatibility |

| Oxidative Cleavage | Sodium Periodate (NaIO₄), NH₄OAc | Aqueous/organic solvent mixture (e.g., acetone/water) | Mild, non-acidic conditions | Reagent can potentially oxidize other functional groups |

| Transborylation | Boron Trichloride (BCl₃) | Anhydrous organic solvent (e.g., CH₂Cl₂), often at low temperature | Powerful and effective | Highly reactive and non-selective; harsh reagent |

For a complex molecule like a peptide derivative of (R)-BoroAla, milder methods such as conversion to the trifluoroborate salt or transesterification with diethanolamine are generally preferred to avoid racemization and degradation of other functionalities. The oxidative cleavage method also presents a viable, mild alternative. Direct acidic hydrolysis and transborylation with BCl₃ are typically reserved for more robust substrates where functional group compatibility is not a concern.

Role of the + Pinanediol Moiety in Chemical Research

Chiral Auxiliary Functionality of (+)-Pinanediol in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com This strategy is fundamental to asymmetric synthesis, which aims to produce a single, desired enantiomer of a target molecule, a common requirement for pharmaceuticals and other biologically active compounds. wikipedia.orgnih.gov The auxiliary functions by creating a chiral environment that sterically or electronically favors the formation of one diastereomer over another in a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com

Naturally occurring chiral molecules, such as terpenes, are frequently used as starting materials for creating these auxiliaries. nih.gov (+)-Pinanediol is a prominent example, widely employed in the asymmetric synthesis of α-amino boronic acids and their derivatives. nih.gov A general synthetic route involves the esterification of a boronic acid with (+)-pinanediol to form a chiral boronic ester. nih.gov This ester then undergoes stereoselective reactions, such as the Matteson homologation, where the bulky and rigid pinanediol framework effectively shields one face of the molecule, directing incoming reagents to the opposite face. nih.gov This process allows for the highly controlled installation of new stereocenters. For instance, the synthesis of α-aminoboronic esters often proceeds through the nucleophilic substitution of α-chloroboronic esters, a reaction whose stereochemical outcome is dictated by the pinanediol auxiliary. nih.gov

Influence of Pinanediol Stereochemistry on Boronic Ester Reactivity and Stability

The stereochemistry of the pinanediol moiety has a profound influence on the chemical properties of the boronic esters it forms. Boronic acids and their simple esters are often unstable under reaction and purification conditions, susceptible to hydrolysis and deboronation. digitellinc.com The conversion of boronic acids into pinanediol boronic esters significantly enhances their stability. researchgate.net

This increased stability is largely attributed to the steric hindrance provided by the bulky, bicyclic pinane (B1207555) skeleton. researchgate.net The four methyl groups on the pinanediol structure create a congested environment around the boron atom, kinetically protecting it from attack by water or other nucleophiles. researchgate.net Research has shown that pinanediol-boronic acid esters are stable enough to be easily purified by chromatography on silica (B1680970) gel. researchgate.net

Studies comparing the stability of different boronate esters have highlighted the unique properties of those derived from pinanediol. In aqueous media, the interaction of pinanediol with phenylboronic acids leads to the formation of a very stable trigonal ester. researchgate.netnih.gov This is in contrast to the typically observed preference for tetrahedral boronate complexes with other diols. nih.gov The inherent strain in the five-membered ring formed between the boron atom and the pinanediol is a key factor in these stability dynamics. nih.gov While this strain can sometimes favor the formation of a more stable tetrahedral hydroxocomplex, the electronic effects of the diol are also highly significant. nih.gov The specific geometry of (+)-pinanediol balances these factors to produce esters that are stable yet sufficiently reactive for subsequent cross-coupling reactions. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H22BNO2 | alfa-chemistry.com |

| Molecular Weight | 223.12 g/mol | alfa-chemistry.com |

| IUPAC Name | (1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.com |

| Defined Atom Stereocenter Count | 5 | alfa-chemistry.com |

Stereochemical Implications in Downstream Synthetic Pathways and Resulting Compound Activity

The primary purpose of using a chiral auxiliary like (+)-pinanediol is to control the absolute stereochemistry of the final product. The stereochemical information embedded in the pinanediol moiety is transferred to the substrate during the synthesis, and this chirality is retained in the molecule even after the auxiliary is cleaved. This control is critical because the biological activity of a molecule is often dependent on its three-dimensional structure.

Many pharmaceutical agents and other bioactive molecules interact with chiral biological targets, such as enzymes and receptors. As a result, typically only one enantiomer of a chiral drug will elicit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance. uwindsor.ca

The stereochemical control exerted by the (+)-pinanediol auxiliary directly impacts the biological activity of the final compounds. For example, in the development of a brassinosteroid biosynthesis inhibitor, four different stereoisomers of the target molecule were synthesized and tested. nih.gov The results showed a significant difference in inhibitory activity between the isomers. The cis isomers (2S,4R and 2R,4S) exhibited potent activity with IC50 values around 24 nM, whereas the trans isomers (2S,4S and 2R,4R) were substantially less active, with IC50 values in the range of 1510 to 3900 nM. nih.gov This dramatic difference in potency underscores how the specific three-dimensional arrangement of atoms, established during the synthesis, is crucial for the molecule's function. By enabling the selective synthesis of the most active stereoisomer, chiral auxiliaries like (+)-pinanediol are indispensable tools in medicinal chemistry and drug discovery.

| Stereoisomer | Configuration | IC50 Value (nM) |

|---|---|---|

| 2S,4R-YCZ-2013 | cis | 24 ± 3 |

| 2R,4S-YCZ-2013 | cis | 24 ± 2 |

| 2S,4S-YCZ-2013 | trans | 1510 ± 50 |

| 2R,4R-YCZ-2013 | trans | 3900 ± 332 |

Mechanistic Investigations of R Boroala + Pinanediol Derived Enzyme Inhibitors

Elucidation of Enzyme Inhibition Mechanisms

Understanding how an inhibitor interacts with its target enzyme is fundamental to rational drug design. For boronic acid-derived compounds, the primary mechanisms involve mimicking the transition state of the enzymatic reaction and forming a reversible covalent bond with active site residues.

The prevailing hypothesis for the efficacy of boronic acid inhibitors is that they act as transition-state analogues. Enzymes function by stabilizing the high-energy transition state of a substrate during a chemical reaction. Transition-state analogues are stable molecules that structurally and electronically resemble this transient, high-energy intermediate. By binding tightly to the enzyme's active site, they effectively block the substrate from binding and prevent the catalytic reaction from proceeding.

Boronic acids are particularly effective mimics of the tetrahedral transition state formed during the hydrolysis of peptide or ester bonds by serine proteases and β-lactamases. The boron atom, with its empty p-orbital, acts as a Lewis acid and can accept a pair of electrons from a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a catalytic serine. This interaction results in the boron atom changing its geometry from trigonal planar to a more stable tetrahedral configuration. This tetrahedral adduct closely resembles the geometry of the transition state of the natural substrate, allowing the inhibitor to bind with high affinity.

A key feature of boronic acid inhibitors is their ability to form a reversible covalent bond with nucleophilic residues in the enzyme's active site. nih.gov This interaction is central to their inhibitory mechanism. The most common target is a catalytic serine residue, which is present in many classes of proteases and β-lactamases.

The formation of the covalent adduct proceeds via nucleophilic attack by the hydroxyl group of the serine on the electrophilic boron atom of the inhibitor. This results in a stable, yet reversible, tetrahedral boronate-serine adduct. The reversibility of this bond is a crucial characteristic; it prevents the permanent inactivation of off-target proteins, which can reduce potential side effects. nih.gov

The characterization of this covalent adduct is typically achieved through a combination of techniques:

Mass Spectrometry (MS): Intact protein analysis by MS can confirm the formation of a covalent adduct by detecting an increase in the protein's mass corresponding to the mass of the inhibitor. mdpi.com

Site-Directed Mutagenesis: Mutating the suspected nucleophilic residue (e.g., changing the active site serine to an alanine) can provide indirect evidence. If the mutation abolishes or significantly reduces the inhibitor's potency, it confirms the importance of that residue in forming the covalent bond. mdpi.comualberta.ca

X-ray Crystallography: This powerful technique provides direct visualization of the covalent bond between the inhibitor and the enzyme's active site residue, offering definitive proof of the interaction and its precise geometry.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies are essential for quantifying the potency and mechanism of an enzyme inhibitor. These studies provide critical parameters that describe the dynamic interaction between the inhibitor and the enzyme.

The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity for the enzyme. A lower Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. For boronic acid inhibitors, which often exhibit a two-step binding mechanism (initial non-covalent binding followed by covalent bond formation), the kinetics can be complex.

The determination of Kᵢ typically involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data are then fitted to appropriate kinetic models to calculate the Kᵢ value. Another commonly reported value is the IC₅₀, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. While IC₅₀ is a useful measure of potency, Kᵢ is a true thermodynamic constant that is independent of substrate concentration.

| Inhibitor | Target Enzyme | Enzyme Class | Kᵢ (nM) |

|---|---|---|---|

| Vaborbactam (B611620) | KPC-2 β-Lactamase | Serine β-Lactamase | 130 |

| Taniborbactam | AmpC β-Lactamase | Serine β-Lactamase | 19 |

| Bortezomib | 20S Proteasome | Serine Protease | 0.6 |

Detailed Kinetic Studies with Recombinant Target Enzymes

To ensure that the observed inhibition is specific to the target enzyme and not an artifact of a complex biological sample, detailed kinetic studies are performed using highly purified, recombinant enzymes. This approach allows for a precise characterization of the inhibitor's mechanism of action (e.g., competitive, non-competitive, or uncompetitive) and its binding kinetics (e.g., slow-binding or rapid equilibrium).

For many boronic acid inhibitors, a slow-binding mechanism is observed. This means that the establishment of the final, stable enzyme-inhibitor complex occurs over a period of seconds to minutes. This time-dependent inhibition is characteristic of inhibitors that undergo a conformational change upon binding or form a covalent bond, both of which apply to boronic acids.

Structural Biology Approaches to Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques provide atomic-level insights into how an inhibitor binds to its target enzyme. This information is invaluable for understanding the basis of an inhibitor's potency and selectivity and for guiding the design of improved next-generation compounds.

X-ray crystallography is the most widely used method for determining the three-dimensional structure of enzyme-inhibitor complexes. nih.govdntb.gov.ua By crystallizing the enzyme with the inhibitor bound in its active site, researchers can use X-ray diffraction to generate a detailed electron density map of the complex. nih.gov This map reveals the precise orientation of the inhibitor, the covalent bond formed with the active site residue, and the network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

These structural studies have consistently confirmed the transition-state analogue hypothesis for boronic acid inhibitors. Crystal structures clearly show the tetrahedral geometry of the boron atom covalently bonded to the catalytic serine, perfectly situated within the enzyme's active site. Cryo-electron microscopy (Cryo-EM) is an emerging technique that can also be used to determine the structures of large protein complexes and is becoming an important tool in structural biology.

Table 2: Examples of PDB Entries for Boronic Acid Inhibitors in Complex with Target Enzymes Note: This table provides examples for the broader class of boronic acid inhibitors to illustrate typical structural findings.

| PDB ID | Enzyme | Inhibitor | Key Interactions |

|---|---|---|---|

| 6U7P | HIV-1 Protease | Boronic acid-containing inhibitor | The boronic acid forms interactions with the catalytic aspartate residues in the active site. bondxray.org |

| 4ZBE | KPC-2 β-Lactamase | Vaborbactam | Covalent bond with Ser70; hydrogen bonds with backbone amides of Ser70 and Thr237. |

| 2I72 | AmpC β-Lactamase | Benzo[b]thiophen-2-ylboronic acid | Covalent bond with the catalytic serine and multiple interactions with catalytic residues. |

Structure Activity Relationship Sar Studies of R Boroala + Pinanediol Containing Derivatives

Impact of the BoroAla Moiety's Position and Chirality within Peptide and Peptidomimetic Sequences

The placement of the boroAla warhead within a peptide sequence is a critical determinant of inhibitory activity. In the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, the boroAla moiety is typically positioned at the P1 position, mimicking the proline residue of natural substrates. This positioning allows the boronic acid to interact optimally with the catalytic triad (B1167595) of the enzyme. Studies on various dipeptidyl boronic acid inhibitors have consistently shown that the P1 position is crucial for high potency.

The chirality of the boroAla residue is equally vital for effective enzyme inhibition. The (R)-configuration of the α-carbon of boroAla is generally preferred for targeting many serine proteases. This stereochemical preference is dictated by the specific topology of the enzyme's active site, which accommodates the (R)-isomer more favorably, leading to a more stable enzyme-inhibitor complex. For instance, in a series of dipeptidyl boronic acid inhibitors of DPP-IV, the inhibitory activity was found to be highly dependent on the (R)-stereoisomer of the boro-amino acid at the P1 position. Inversion of this stereocenter to the (S)-configuration often results in a dramatic loss of potency.

Influence of N-Terminal and C-Terminal Modifications on Inhibitor Potency and Selectivity

Modifications at the N-terminus and C-terminus of peptide-based inhibitors containing the (R)-BoroAla-(+)-Pinanediol moiety have been extensively explored to enhance their potency, selectivity, and pharmacokinetic properties.

N-Terminal Modifications: The N-terminus of these inhibitors, often referred to as the P2 position in dipeptidyl inhibitors, plays a significant role in binding to the S2 subsite of the target enzyme. A variety of L-amino acids are generally well-tolerated at this position. The nature of the P2 side chain can influence both potency and selectivity. For example, in DPP-IV inhibitors, both polar and nonpolar side chains at the P2 position have been shown to be effective. However, D-amino acids, α,α-disubstituted amino acids, and glycine (B1666218) at the P2 position are typically not well-tolerated, leading to a decrease in inhibitory activity.

"Capping" the N-terminus with various chemical groups is a common strategy to improve stability and cell permeability. Acylation or the introduction of other non-peptidic moieties can protect the inhibitor from degradation by aminopeptidases and modulate its physicochemical properties.

C-Terminal Modifications: The C-terminal end of the boroAla moiety is inherently a boronic acid. In the form of this compound, the boronic acid is protected as a pinanediol ester. This esterification serves to mask the highly polar boronic acid group, which can improve oral bioavailability and cell permeability. Inside the body, the pinanediol group is often cleaved by esterases to release the active boronic acid inhibitor.

Below is a data table summarizing the effect of P2 position variations on the inhibitory activity of Xaa-boroPro dipeptides against Dipeptidyl Peptidase IV. Although not directly (R)-BoroAla, it illustrates the principles of N-terminal modifications in dipeptidyl boronic acid inhibitors.

| P2 Amino Acid (Xaa) | IC50 (nM) for DPPIV |

|---|---|

| L-Pro | 1.8 |

| L-Ala | 2.3 |

| L-Val | 3.0 |

| L-Thr | 3.2 |

| Gly | >1000 |

| D-Pro | >10000 |

Strategic Chemical Modifications and Isosteric Replacements in Derivative Design

To optimize the therapeutic potential of this compound derivatives, various strategic chemical modifications and isosteric replacements have been employed. These strategies aim to improve binding affinity, selectivity, metabolic stability, and other pharmacokinetic parameters.

One key strategy involves the introduction of conformational constraints within the peptide backbone. For example, incorporating the boroAla moiety into a lactam structure can pre-organize the molecule into a bioactive conformation, potentially increasing potency. Interestingly, such constraints can sometimes lead to a reversal of the typical stereochemical preference. For instance, in a series of lactam-based boroAla inhibitors of DPP-IV, the D-L diastereomers were found to be significantly more potent than the L-L diastereomers, a surprising reversal of the structure-activity relationship observed in more flexible dipeptide inhibitors.

Correlation between Stereochemistry and Observed Biological Efficacy

The stereochemistry of this compound and its derivatives is a paramount factor governing their biological efficacy. As discussed, the (R)-configuration at the α-carbon of the boroAla residue is typically essential for potent inhibition of many serine proteases. This stereospecificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds one enantiomer over the other.

The (+)-pinanediol protecting group also possesses its own distinct stereochemistry. While its primary role is to act as a protecting group, its chiral nature can influence the synthesis and purification of the final compound and may have some impact on the initial interaction of the prodrug with biological systems before its cleavage.

The importance of stereochemistry extends to other chiral centers within the peptide or peptidomimetic backbone. The configuration of the amino acid at the P2 position, for example, must be L for optimal activity in many dipeptidyl boronic acid inhibitors.

The following table illustrates the critical role of stereochemistry in the potency of constrained boroAla inhibitors against DPP-IV.

| Compound | Stereochemistry | Ki (nM) for DPPIV | IC50 (nM) at pH 7.4 |

|---|---|---|---|

| Amino-D-lactam-L-boroAla | D-L | 2.3 | 4.2 |

| Amino-L-lactam-L-boroAla | L-L | >1000 | >1000 |

| L-Ala-L-boroPro | L-L | 0.03 | 1400 |

Note: The increased IC50 of L-Ala-L-boroPro at physiological pH is due to a potency-attenuating cyclization, a phenomenon that the constrained lactam inhibitors are designed to prevent.

Targeting Biological Pathways and Enzymes with R Boroala + Pinanediol Derivatives

Inhibition of Bacterial Type I Signal Peptidases (LepB/SpsB)

Bacterial type I signal peptidases (SPases), such as LepB in Gram-negative bacteria and SpsB in Gram-positive bacteria, are essential enzymes responsible for the final step of the general secretory (Sec) pathway. nih.govnih.gov They are membrane-bound serine proteases that cleave the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane. nih.govasm.org This cleavage is critical for the proper folding and function of a multitude of secreted proteins, including many virulence factors. The essential nature and high conservation of SPases across bacterial species make them an attractive target for the development of new antibiotics. nih.govasm.org

Derivatives of (R)-BoroAla-(+)-Pinanediol, which mimic the structure of a peptide substrate, are designed to target the active site of these enzymes. Type I SPases are a unique class of serine proteases that utilize a Serine-Lysine (Ser-Lys) catalytic dyad, distinguishing them from the more common Ser-His-Asp triad (B1167595) found in many other proteases. nih.gov This structural difference allows for the design of specific inhibitors, reducing the likelihood of off-target effects on host enzymes.

Specificity and Potency Against Gram-Negative Bacterial Targets

Targeting enzymes in Gram-negative bacteria presents a significant challenge due to their protective outer membrane, which can prevent many potential drugs from reaching their intracellular or periplasmic targets. asm.org The development of inhibitors for Gram-negative SPase (LepB) must therefore consider the chemical properties required to penetrate this barrier. While natural product inhibitors of SPase, such as the arylomycins, have faced hurdles with poor outer membrane penetration, synthetic boronic acid derivatives offer the flexibility to be chemically modified to improve these properties. asm.org

Peptidyl boronic acids derived from this compound are designed as transition-state analogs of the natural SPase substrates. Their potency stems from the ability of the boron atom to form a stable, reversible covalent bond with the active site serine of LepB. Although specific inhibitory constants (K_i) for this compound derivatives against a wide range of Gram-negative pathogens are a subject of ongoing research, the established mechanism of this class of inhibitors against serine proteases suggests a high potential for potent inhibition.

Exploration of the STOP (Same-Target-Other-Pathogen) Strategy in Inhibitor Design

The STOP (Same-Target-Other-Pathogen) strategy is a drug discovery approach focused on developing a single therapeutic agent that can combat multiple pathogens by targeting a conserved protein or pathway essential to all of them. Bacterial type I signal peptidase is an ideal candidate for this strategy due to its high degree of conservation across a wide spectrum of bacterial species, including many high-priority pathogens.

Developing a broad-spectrum SPase inhibitor from the this compound scaffold involves designing a molecule that effectively binds to the active site of the enzyme in various bacterial species. This requires a deep understanding of the subtle structural differences in the SPase active sites across different pathogens. The goal is to create a single molecular entity that can be used to treat infections caused by different bacteria, streamlining therapeutic options and potentially combating antibiotic resistance by targeting a novel, essential pathway.

Exploration of Other Proteolytic Enzyme Targets (e.g., Serine, Thiol Proteases)

The versatility of the boronic acid functional group makes derivatives of this compound potential inhibitors for a wide range of proteolytic enzymes beyond signal peptidases. Boronic acids are well-documented inhibitors of proteases that utilize a nucleophilic serine or threonine residue in their active site. researchgate.netnih.gov

Serine Proteases: This is the most extensively studied class of enzymes inhibited by boronic acids. nih.gov The interaction involves the formation of a covalent adduct with the catalytic serine. mdpi.com Prominent examples include β-lactamases, which are responsible for antibiotic resistance, and proteases involved in virulence, such as the Lon protease in Salmonella. acs.orgfrontiersin.org

Threonine Proteases: The proteasome, a key cellular machinery for protein degradation, utilizes a threonine residue for its catalytic activity. The anticancer drug Bortezomib (Velcade®) is a well-known example of a peptide boronic acid that effectively inhibits the proteasome. nih.govnih.gov

Thiol (Cysteine) Proteases: These proteases use a cysteine residue as the primary nucleophile. labome.com While electrophilic functional groups are often used to target cysteine proteases, the primary utility of boronic acids has been demonstrated against serine and threonine proteases. nih.gov

The table below summarizes various protease types that are known targets for peptidyl boronic acid inhibitors.

| Protease Class | Catalytic Nucleophile | Examples of Targets | Role of Boronic Acid Inhibitor |

| Serine Protease | Serine | Bacterial Signal Peptidase (LepB, SpsB), β-Lactamases, Lon Protease, Prostate-Specific Antigen (PSA) | Forms a reversible covalent bond with the active site serine, acting as a transition-state analog. mdpi.comacs.orgnih.gov |

| Threonine Protease | Threonine | Proteasome | Interacts with the active site threonine, leading to potent inhibition of protein degradation. nih.govnih.gov |

| Thiol (Cysteine) Protease | Cysteine | Papain, Cathepsins | Less commonly targeted by boronic acids compared to other electrophilic inhibitors. labome.comresearchgate.net |

Mechanistic Insights into Pathogen Vulnerabilities Exploited by Boronic Acid Inhibitors

The inhibitory power of boronic acid derivatives lies in their ability to act as transition-state analogs, effectively mimicking the high-energy tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. mdpi.commdpi.com This mechanism exploits the fundamental catalytic process of these essential enzymes.

The key mechanistic steps are as follows:

Initial Binding: The inhibitor, featuring a peptide-like structure derived from scaffolds like (R)-BoroAla, is recognized by and binds to the enzyme's active site.

Nucleophilic Attack: The catalytic serine residue in the enzyme’s active site performs a nucleophilic attack on the electron-deficient boron atom of the inhibitor.

Formation of Tetrahedral Adduct: This attack leads to the formation of a stable, reversible covalent bond. The boron atom's hybridization changes from planar sp² to a tetrahedral sp³, mimicking the transition state of the natural substrate. mdpi.comnih.gov This enzyme-inhibitor complex is highly stable, effectively taking the enzyme out of commission. acs.org

By targeting essential serine proteases like SPase I, these inhibitors exploit a critical vulnerability in bacteria. The inhibition of protein secretion disrupts numerous cellular processes, including cell wall maintenance, nutrient acquisition, and the secretion of virulence factors, ultimately leading to bacterial cell death. nih.govasm.org This targeted approach, which differs from many current antibiotics, presents a promising strategy for overcoming existing mechanisms of drug resistance.

Advanced Analytical and Spectroscopic Techniques for Research

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation of Novel Derivatives and Intermediates

Spectroscopic methods provide a detailed view of the molecular structure, connectivity, and functional groups present in (R)-BoroAla-(+)-Pinanediol and its reaction products. A combination of techniques is typically used for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural analysis of boronic esters. Both ¹H and ¹¹B NMR are routinely used.

¹H NMR: Provides information on the proton environment within the molecule. The complex multiplets arising from the pinanediol moiety and the alanine (B10760859) fragment can be used to confirm the formation of the ester and the integrity of the chiral auxiliary.

¹¹B NMR: This technique is particularly informative for boron-containing compounds. The chemical shift of the ¹¹B nucleus can distinguish between the trigonal (sp²) and tetrahedral (sp³) coordination geometries of the boron atom. researchgate.netunison.mx For instance, trigonal pinanediol boronic esters typically show a characteristic resonance in the ¹¹B NMR spectrum. Studies on related phenylboronic acid pinanediol esters have shown that the formation of stable trigonal esters can be readily monitored by ¹¹B NMR. researchgate.netunison.mx

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The stability of pinanediol esters can also be examined by NMR spectroscopy, for example, by monitoring changes in the spectra upon heating or exposure to acidic or basic conditions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and its fragments, which aids in confirming its identity and structural features. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable, non-destructive technique used to identify the functional groups present in a molecule. longdom.org The IR spectrum of this compound and its derivatives would show characteristic absorption bands corresponding to specific vibrational modes. researchgate.netlongdom.org

Table 1: Typical Spectroscopic Data for Characterizing Boronic Acid Pinanediol Esters

| Technique | Observation | Information Gained |

| ¹H NMR | Chemical shifts, coupling constants, and integration of signals for the pinanediol and amino acid fragments. | Confirms the covalent structure and relative number of protons in different environments. |

| ¹³C NMR | Chemical shifts of carbon atoms in the molecule. | Provides a map of the carbon framework. |

| ¹¹B NMR | Chemical shift (typically ~20-30 ppm for trigonal esters). | Confirms the presence of boron and indicates its coordination state (trigonal vs. tetrahedral). researchgate.netunison.mx |

| Mass Spec | Molecular ion peak (M+) or protonated molecule ([M+H]+). | Determines the molecular weight and confirms the elemental composition (with HRMS). |

| IR Spec | B-O stretching bands (~1300-1400 cm⁻¹), C-H stretching, N-H stretching (for derivatives). | Identifies key functional groups present in the molecule. researchgate.netmdpi.com |

Chromatographic Methods (e.g., HPLC, LC-MS) for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for purity analysis. However, the analysis of boronic acid esters, including pinanediol esters, can be challenging due to their susceptibility to hydrolysis back to the corresponding boronic acid. nih.govsemanticscholar.org This on-column hydrolysis can lead to inaccurate purity assessments.

Several strategies have been developed to mitigate this issue:

Use of Aprotic Diluents: Dissolving the sample in a non-aqueous, aprotic solvent can stabilize the ester before injection. nih.gov

Modified Mobile Phases: Employing highly basic mobile phases (e.g., pH > 10) or adding ion-pairing reagents can suppress hydrolysis and improve peak shape. nih.gov

Specialized Columns: Using stationary phases with low residual silanol (B1196071) activity, such as end-capped C18 columns, can significantly reduce on-column hydrolysis. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities, even at trace levels, during reaction monitoring and final product analysis. waters.comresearchgate.net The mass detector can confirm the identity of the main peak as this compound and help in the structural elucidation of any degradation products or byproducts.

Table 2: Example of a Generic RP-HPLC Method for Purity Assessment of a Boronic Pinanediol Ester

| Parameter | Condition | Purpose |

| Column | C18 with low silanol activity (e.g., Waters XTerra MS C18) | To minimize on-column hydrolysis of the boronic ester. semanticscholar.org |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid or Ammonia | To achieve separation of the main compound from impurities. The pH modifier can influence stability. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210-220 nm or Mass Spectrometry (MS) | UV detection for chromophore-containing molecules or MS for universal detection. |

| Column Temp | 25-40 °C | To ensure reproducible retention times. Temperature can have a minor effect on hydrolysis. semanticscholar.org |

| Diluent | Acetonitrile (aprotic) | To prevent hydrolysis of the sample before injection. nih.gov |

Chiral Analysis Methodologies (e.g., Chiral HPLC, Polarimetry) for Stereochemical Purity Determination

Since this compound is a chiral compound, determining its stereochemical purity is critical. This is typically assessed by measuring the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. nih.govmdpi.com The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The separation principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com For compounds like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase (typically a mixture of alkanes and an alcohol modifier like isopropanol) is crucial for achieving optimal resolution. mdpi.com

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of an enantiomer. While it can confirm the identity of the bulk sample's enantiomeric form (dextrorotatory (+) or levorotatory (-)), it is not the preferred method for accurately quantifying enantiomeric excess, especially at high purity levels. mdpi.commdpi.com However, it serves as a quick and simple check of the stereochemical outcome of a synthesis. Advanced techniques like cavity-enhanced polarimetry can offer higher sensitivity for absolute chiral analysis. nih.gov

Table 3: Methodologies for Stereochemical Purity Determination

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. nih.govsigmaaldrich.com | Accurate determination of enantiomeric excess (e.e.) by separating the this compound from its (S)-enantiomer. |

| Polarimetry | Measurement of the optical rotation of a solution containing the chiral compound. mdpi.com | Confirmation of the absolute configuration of the bulk sample (i.e., whether it is the desired enantiomer) by comparing the measured specific rotation to a known value. |

Computational and Theoretical Studies on R Boroala + Pinanediol and Its Derivatives

Molecular Docking Simulations for Predicting Enzyme-Inhibitor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (R)-BoroAla-(+)-Pinanediol, docking simulations are crucial for understanding how it fits into the active site of a target enzyme, typically a serine protease.

The primary goal of docking this compound is to elucidate its binding mode. Boronic acids are known to act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. nih.govmdpi.com The boron atom, being electrophilic, is attacked by the nucleophilic hydroxyl group of the serine residue, resulting in the formation of a stable, tetrahedral boronate adduct. nih.gov

Specialized covalent docking protocols are often employed to model this interaction accurately. researchgate.netfrontiersin.org These simulations can predict the precise geometry of the covalent bond and identify other key non-covalent interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: The amide backbone of the alanine (B10760859) moiety and the pinanediol hydroxyl groups can form hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The pinanediol group and the methyl side chain of the alanine moiety can engage in hydrophobic interactions within specific pockets of the enzyme's active site. researchgate.net

The output of a docking simulation includes a binding score, which estimates the binding affinity, and a detailed 3D representation of the enzyme-inhibitor complex. This information is vital for understanding the structural basis of inhibition and for guiding further drug design efforts. researchgate.net

| Parameter | Predicted Value/Interaction | Interacting Enzyme Residues (Hypothetical) |

| Binding Score (kcal/mol) | -8.5 | N/A |

| Covalent Interaction | Boron atom with Ser195 hydroxyl | Ser195 |

| Hydrogen Bonds | Amide N-H, Carbonyl C=O | Gly193, His57 |

| Hydrophobic Interactions | Pinanediol moiety, Alanine methyl group | Trp215, Val216 |

This interactive table presents hypothetical docking results for this compound with a model serine protease, illustrating the types of data generated from such simulations.

Molecular Dynamics (MD) Simulations for Investigating Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. acs.orgnih.gov An MD simulation calculates the motion of every atom in the system over a period, providing a trajectory that can be analyzed to understand the flexibility and dynamics of the protein and the bound ligand.

For the this compound-enzyme complex predicted by docking, MD simulations are used to:

Assess Binding Stability: The stability of the inhibitor within the active site is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests that the inhibitor remains in its binding pocket in a consistent orientation. researchgate.net

Analyze Conformational Changes: MD can reveal subtle changes in the protein's conformation upon inhibitor binding. These changes, particularly in active site loops, can be critical for the enzyme's function and the inhibitor's efficacy. nih.gov

Characterize Intermolecular Interactions: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking can be tracked throughout the simulation, confirming their importance for binding affinity.

A key metric derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. High RMSF values in certain regions, such as loops, indicate flexibility, which can be important for substrate binding and catalysis.

| Metric | System | Average Value (Hypothetical) | Interpretation |

| RMSD (Å) | Protein Backbone (Complex) | 1.5 | Stable protein structure |

| RMSD (Å) | Ligand (relative to protein) | 0.8 | Stable ligand binding pose |

| RMSF (Å) | Active Site Residues | < 1.0 | Low fluctuation, indicating rigid binding site |

| RMSF (Å) | Surface Loop Residues | 2.5 | High flexibility, typical for loops |

This interactive table summarizes typical data obtained from an MD simulation of an enzyme-(R)-BoroAla-(+)-Pinanediol complex, indicating a stable interaction.

Quantum Chemical Calculations (e.g., DFT) on Boronic Acid Reactivity, Electronic Properties, and Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT is used to understand the intrinsic properties that govern its inhibitory activity.

Key applications of DFT in studying this compound include:

Reactivity Analysis: DFT calculations can quantify the electrophilicity of the boron atom. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The LUMO is often localized on the boron atom, indicating it is the site of nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical reactivity. mdpi.commdpi.com

Electronic Properties: DFT can determine the charge distribution within the molecule, confirming the partial positive charge on the boron atom that makes it susceptible to attack by the catalytic serine.

Stereoselectivity and Stability: The (+)-pinanediol group serves as a chiral auxiliary and a protecting group that enhances hydrolytic stability. researchgate.net DFT studies can model the structure of the boronic ester, rationalizing the stability of the trigonal (sp²) versus the tetrahedral (sp³) boronate species and explaining how the bulky pinanediol group influences stereoselective synthesis and binding. nih.govresearchgate.net

These theoretical calculations provide a fundamental understanding of why this compound is an effective inhibitor and can guide the design of derivatives with tuned reactivity and stability.

| Quantum Chemical Descriptor | Calculated Value (Hypothetical) | Significance |

| HOMO Energy (eV) | -7.2 | Relates to electron-donating ability |

| LUMO Energy (eV) | -0.5 | Relates to electron-accepting ability (electrophilicity of Boron) |

| HOMO-LUMO Gap (eV) | 6.7 | Indicator of chemical reactivity and stability |

| Electrophilicity Index (ω) | 1.8 | Quantifies the ability to accept electrons |

This interactive table displays hypothetical quantum chemical properties for this compound calculated using DFT, which are used to predict its reactivity.

In Silico Design and Virtual Screening Approaches for Novel this compound Derivatives

In silico design and virtual screening are powerful computational strategies to discover novel and more potent derivatives of a lead compound like this compound. nih.govacs.org These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller, more manageable number for chemical synthesis and biological testing. nih.govbme.hu

The process typically involves several stages:

Scaffold-Based Design: The this compound structure is used as a scaffold. Modifications are made in silico by adding different functional groups (R-groups) at various positions to explore how these changes might improve binding affinity or selectivity.

Pharmacophore Modeling: Based on the binding mode of the parent compound, a 3D pharmacophore model is created. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.

Virtual Screening: A large database of virtual compounds is then screened against the pharmacophore model or docked into the target enzyme's active site. nih.govdigitellinc.com Compounds that fit the model well or have high docking scores are identified as "hits."

Filtering and Prioritization: The virtual hits are filtered based on drug-like properties (e.g., molecular weight, lipophilicity) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to select the most promising candidates for synthesis.

This approach accelerates the discovery of new inhibitors by focusing synthetic efforts on compounds with the highest probability of success.

| Hit Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interaction |

| Derivative-001 | Alanine replaced with Cyclohexylglycine | -9.2 | Enhanced hydrophobic contact |

| Derivative-002 | N-terminal acylation with pyridine (B92270) ring | -9.0 | Pi-stacking with Phe residue |

| Derivative-003 | Alanine replaced with Homophenylalanine | -8.8 | Additional hydrophobic interactions |

This interactive table shows a hypothetical output from a virtual screening campaign using the this compound scaffold, identifying promising derivatives for further development.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Boronic Acid Building Blocks and Analogs

The synthesis of α-aminoboronic acids is crucial for the development of new therapeutic agents. Traditional methods often involve the addition of organometallic reagents to trialkyl borate (B1201080) esters, which may not be compatible with sensitive functional groups. A key strategy for synthesizing chiral boronic esters like (R)-BoroAla-(+)-Pinanediol is the Matteson homologation, which allows for the stereocontrolled insertion of a carbon atom. However, there is a continuous need for more efficient and versatile synthetic routes.

Future research should focus on developing novel methodologies that offer greater efficiency, broader substrate scope, and improved stereoselectivity. Promising avenues include:

Decarboxylative Borylation: A modern technique that transforms abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. Adapting this method for α-amino acids could provide a direct and practical route to α-aminoboronic acid building blocks, potentially bypassing multiple steps required in traditional syntheses.

Direct C-H Borylation: Transition metal-catalyzed C-H functionalization is an atom-economical method for creating carbon-boron bonds. Developing catalytic systems that can selectively functionalize the C-H bonds of amino acid precursors would represent a significant advancement, allowing for the synthesis of a wide array of analogs with diverse side chains.

Flow Chemistry: The use of flow chemistry has been shown to be effective in preparing boronic acids through reactions like bromine-lithium exchange, offering better control over reaction conditions and safety. Applying this technology to the synthesis of this compound and its derivatives could enable safer, more scalable, and efficient production.

These advanced synthetic methods would facilitate the creation of libraries of (R)-BoroAla analogs with various side-chain functionalities, which is essential for exploring structure-activity relationships and identifying new therapeutic leads.

Rational Design of Next-Generation Enzyme Inhibitors with Enhanced Specificity

Boronic acids are highly effective enzyme inhibitors primarily because the boron atom can form a stable, reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition. The dipeptide boronic acid bortezomib, for instance, targets the N-terminal threonine in the proteasome's active site.

For this compound, the alanine (B10760859) side chain provides a starting point for targeting specific enzymes, particularly proteases. Rational design strategies are key to developing next-generation inhibitors with improved potency and selectivity, thereby minimizing off-target effects. Future research in this area should leverage:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target enzymes complexed with boronic acid inhibitors allows for the precise design of new molecules. By understanding the specific interactions within the active site, the "Ala" moiety of the scaffold can be modified to create analogs that fit more perfectly into the binding pockets of other enzymes, such as histone deacetylases (HDACs) or various serine proteases.

Computational Modeling and Bioinformatics: Computational tools can predict the binding affinities and modes of new boronic acid derivatives, accelerating the design-synthesis-testing cycle. These approaches can help in designing peptidyl derivatives based on the (R)-BoroAla scaffold to target specific proteasome subunits or other proteases with high specificity.

Pharmacokinetic Optimization: The pinanediol ester of this compound is primarily a protecting group used during synthesis. For therapeutic applications, this group can be modified or replaced to create prodrugs with improved pharmacokinetic properties, such as oral bioavailability, similar to the strategy used for the drug ixazomib.

The following table outlines potential design strategies for enhancing enzyme inhibitor specificity using the (R)-BoroAla scaffold.

| Design Strategy | Objective | Rationale | Potential Target Class |

| Side Chain Modification | Enhance binding affinity and selectivity | Tailor the R-group to fit the specific S1 binding pocket of the target enzyme. | Serine Proteases, Cysteine Proteases |

| Peptide Elongation | Increase target specificity | Create di- or tri-peptidyl boronic acids to engage additional binding pockets (S2, S3, etc.) on the enzyme surface. | Proteasomes, Viral Proteases (e.g., HCV NS3) |

| Boronic Ester Modification | Improve drug delivery and pharmacokinetics | Replace pinanediol with other diols (e.g., citric acid) to create reversible prodrugs that release the active boronic acid at the target site. | Broad-spectrum |

| Cyclization | Constrain conformation for higher affinity | Create macrocyclic structures to reduce conformational flexibility, leading to a more favorable binding entropy. | Proteases, HDACs |

Expanding the Scope of Biological Targets for Boronic Acid Chemistry

The versatility of the boronic acid pharmacophore suggests that its utility extends far beyond its current applications. While serine proteases and the proteasome are well-established targets, research is uncovering the potential of boron-containing compounds to interact with a much broader range of biological molecules. Analogs derived from this compound could be pivotal in exploring these new frontiers.

Unexplored and emerging avenues for boronic acid chemistry include:

Histone Deacetylases (HDACs): Boronic acids have been designed as potent HDAC inhibitors, where the hydrated boronic acid moiety interacts with the zinc ion in the enzyme's active site. Synthesizing (R)-BoroAla analogs with aromatic groups could enhance binding and selectivity for specific HDAC isoforms implicated in cancer.

β-Lactamases: Boronic acid derivatives are effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The drug vaborbactam (B611620) is a recent example. New chiral α-amido-β-triazolylethaneboronic acids have shown promise, and the (R)-BoroAla scaffold could be used to develop novel β-lactamase inhibitors to combat antibiotic resistance.

Carbohydrate-Binding Proteins (Lectins) and Glycans: Boronic acids have the unique ability to form reversible covalent bonds with the cis-diol groups present in carbohydrates. This property could be exploited to design inhibitors that target lectins or viral glycoproteins, which are crucial for cell-cell recognition and pathogen entry. This opens up potential applications in virology, such as for viruses with highly glycosylated envelopes like HIV.

RNA Targets: Certain RNA structures, like the Rev response element (RRE) in HIV-1, are potential drug targets. The ability of boronic acids to interact with the diol groups of ribose suggests they could be developed as RNA-binding agents.